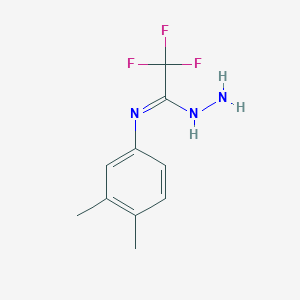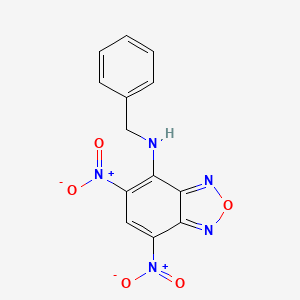![molecular formula C20H15N5O B11047744 7-Amino-2-(4-methoxyphenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11047744.png)
7-Amino-2-(4-methoxyphenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABT-963 , belongs to the class of pyridazinone derivatives. These compounds have attracted significant attention due to their diverse pharmacological activities. ABT-963 features a unique structure that combines an imidazo[1,5-B]pyridazinone core with an amino group and a cyano (CN) functional group. Its versatile pharmacophore makes it an attractive building block for drug design and synthesis .
Preparation Methods
The synthesis of ABT-963 involves cyclization and functionalization steps. One common method starts with the phenylhydrazone of levulinic acid, which is cyclized to form the pyridazin-3(2H)-one skeleton. Subsequent oxidation using reagents like phosphorus pentachloride (PCl5) yields ABT-963. Other synthetic routes include reactions of hydrazine or aryl hydrazines with ketones, esters, or 1,4-dicarbonyl compounds .
Chemical Reactions Analysis
ABT-963 can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its pharmacological properties.
Scientific Research Applications
ABT-963 has been investigated for its potential in several fields:
Antihypertensive: It shows activity in lowering blood pressure.
Platelet Aggregation Inhibition: ABT-963 affects platelet function.
Analgesic and Anti-Inflammatory: It exhibits pain-relieving and anti-inflammatory effects.
Antidiabetic and Anticonvulsant: Recent studies explore its use in diabetes and epilepsy.
Antimicrobial: ABT-963 displays antimicrobial properties.
Mechanism of Action
The precise mechanism of ABT-963 remains an active area of research. It likely interacts with specific molecular targets or pathways to exert its effects. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
ABT-963’s uniqueness lies in its fused imidazo[1,5-B]pyridazinone structure. Similar compounds include other pyridazinones, but ABT-963’s specific combination of substituents sets it apart.
properties
Molecular Formula |
C20H15N5O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
7-amino-2-(4-methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C20H15N5O/c1-26-16-9-7-14(8-10-16)18-15(12-21)11-17-19(13-5-3-2-4-6-13)23-20(22)25(17)24-18/h2-11H,1H3,(H2,22,23) |
InChI Key |
QCZABEHINVUIOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=C(N=C3N)C4=CC=CC=C4)C=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11047677.png)
![4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11047682.png)
![2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole](/img/structure/B11047683.png)
![2-[(4-Bromobenzyl)sulfanyl]-6-chloro-1,3-benzoxazole](/img/structure/B11047685.png)
![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11047691.png)

![6-(5-Chloro-2-methoxyphenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047701.png)
![8-Methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide](/img/structure/B11047708.png)
![7-Methyl-3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11047712.png)
![9-methyl-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11047717.png)
![3-(2,3-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047729.png)
![4-amino-8-(2,3-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11047731.png)

![5-(3,4,5-Trimethoxybenzoyl)-6H-indeno[2,1-B]indolizin-6-one](/img/structure/B11047746.png)